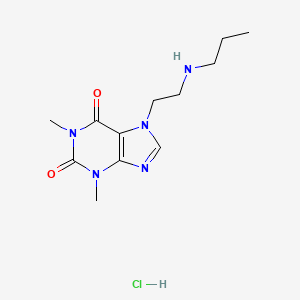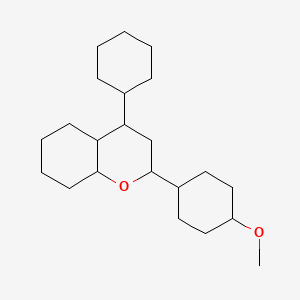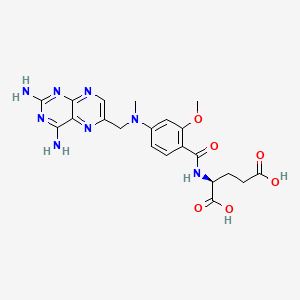
Plutonium-238 citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plutonium-238 citrate is a compound formed by the combination of plutonium-238, a radioactive isotope of plutonium, and citric acid. Plutonium-238 is known for its use in radioisotope thermoelectric generators, which provide power for space missions. The citrate form is used to facilitate the handling and application of plutonium-238 in various scientific and industrial contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Plutonium-238 citrate can be synthesized by reacting plutonium-238 oxide with citric acid in an aqueous solution. The reaction typically involves dissolving plutonium-238 oxide in a dilute solution of citric acid, followed by heating to ensure complete dissolution and reaction. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods
Industrial production of plutonium-238 involves the irradiation of neptunium-237 targets in a nuclear reactor. The irradiated targets are then processed to separate plutonium-238 from other isotopes and impurities. The purified plutonium-238 is then reacted with citric acid to form this compound, which can be used in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Plutonium-238 citrate undergoes several types of chemical reactions, including:
Oxidation: Plutonium-238 can be oxidized to higher oxidation states in the presence of strong oxidizing agents.
Reduction: Plutonium-238 can be reduced to lower oxidation states using reducing agents.
Complexation: Plutonium-238 forms complexes with various ligands, including citrate ions.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Complexing Agents: Citric acid, ethylenediaminetetraacetic acid (EDTA).
Major Products Formed
Oxidation: Higher oxidation state plutonium compounds.
Reduction: Lower oxidation state plutonium compounds.
Complexation: Plutonium-citrate complexes.
Applications De Recherche Scientifique
Plutonium-238 citrate has several scientific research applications, including:
Chemistry: Used as a tracer in radiochemical studies to understand the behavior of plutonium in various chemical processes.
Biology: Employed in studies to investigate the biological effects of alpha radiation on living organisms.
Medicine: Utilized in targeted alpha therapy for cancer treatment, where its alpha-emitting properties are used to destroy cancer cells.
Industry: Applied in the development of radioisotope thermoelectric generators for space missions, providing a reliable power source for spacecraft.
Mécanisme D'action
The mechanism of action of plutonium-238 citrate involves the emission of alpha particles during the radioactive decay of plutonium-238. These alpha particles interact with surrounding materials, causing ionization and the release of energy. In biological systems, the alpha particles can cause damage to cellular structures, leading to cell death. This property is harnessed in targeted alpha therapy for cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Plutonium-239 citrate: Another isotope of plutonium used in nuclear reactors and weapons.
Americium-241 citrate: Used in smoke detectors and industrial gauges.
Curium-244 citrate: Employed in alpha spectroscopy and as a heat source in radioisotope thermoelectric generators.
Uniqueness
Plutonium-238 citrate is unique due to its high alpha-emitting properties and relatively long half-life of 87.7 years. This makes it particularly suitable for long-term applications, such as powering spacecraft on extended missions. Its ability to form stable complexes with citrate ions also facilitates its use in various scientific and industrial applications.
Propriétés
Numéro CAS |
59640-34-5 |
|---|---|
Formule moléculaire |
C12H12O14Pu-4 |
Poids moléculaire |
618.26 g/mol |
Nom IUPAC |
3-carboxy-3-hydroxypentanedioate;plutonium-238 |
InChI |
InChI=1S/2C6H8O7.Pu/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/p-4/i;;1-6 |
Clé InChI |
VMCPNGDDOMAWHB-HESNBERBSA-J |
SMILES isomérique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[238Pu] |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Pu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



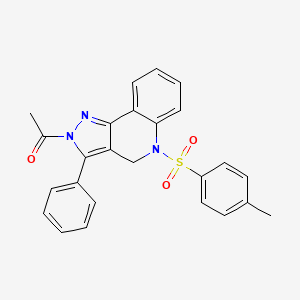
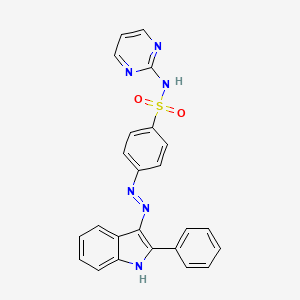
![benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole](/img/structure/B12768075.png)



